BenchChemオンラインストアへようこそ!

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide

Medicinal chemistry Scaffold novelty Chemical probe development

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide (CAS 2034354-74-8; molecular formula C₁₆H₁₇ClN₂O₃; molecular weight 320.77 g/mol) is a synthetic, fully elaborated isoxazole-3-carboxamide bearing a 5-cyclopropyl substituent on the isoxazole ring and an N-(3-(3-chlorophenyl)-3-hydroxypropyl) side chain. It belongs to the substituted isoxazole-3-carboxamide class, a scaffold extensively claimed in patent families by Epizyme, Inc.

Molecular Formula C16H17ClN2O3
Molecular Weight 320.77
CAS No. 2034354-74-8
Cat. No. B2620376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide
CAS2034354-74-8
Molecular FormulaC16H17ClN2O3
Molecular Weight320.77
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NCCC(C3=CC(=CC=C3)Cl)O
InChIInChI=1S/C16H17ClN2O3/c17-12-3-1-2-11(8-12)14(20)6-7-18-16(21)13-9-15(22-19-13)10-4-5-10/h1-3,8-10,14,20H,4-7H2,(H,18,21)
InChIKeyCSVRTTWXRAPERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide (CAS 2034354-74-8): Structural Identity and Compound Class Context


N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide (CAS 2034354-74-8; molecular formula C₁₆H₁₇ClN₂O₃; molecular weight 320.77 g/mol) is a synthetic, fully elaborated isoxazole-3-carboxamide bearing a 5-cyclopropyl substituent on the isoxazole ring and an N-(3-(3-chlorophenyl)-3-hydroxypropyl) side chain . It belongs to the substituted isoxazole-3-carboxamide class, a scaffold extensively claimed in patent families by Epizyme, Inc. as SMYD protein inhibitors (SMYD2/SMYD3) for oncology applications, including US10428029B2 and WO2020092385 [1][2]. The compound is catalogued by multiple chemical suppliers as a research-grade building block; however, the ZINC database (ZINC249389481) explicitly records that this substance has no known bioactivity in ChEMBL and has not been reported in any publications per ChEMBL [3]. Its structural features—the 5-cyclopropylisoxazole core, the 3-chlorophenyl motif, and the β-hydroxypropyl linker bearing a chiral secondary alcohol—collectively distinguish it from all exemplified analogs in the extant patent and primary literature.

Why In-Class Isoxazole-3-Carboxamides Cannot Substitute for CAS 2034354-74-8 in SAR and Probe Development Programs


Substituted isoxazole-3-carboxamides exhibit profound biological divergence driven by relatively small changes in the amide side chain, the position and nature of aryl substituents, and the substituent at the isoxazole 5-position. For example, within the 5-cyclopropylisoxazole-3-carboxamide sub-family alone, the N,N-dicyclohexyl analog (CYM 5541) acts as a potent, selective S1P₃ receptor allosteric agonist (EC₅₀ = 72–132 nM, >100-fold selectivity over S1P₁,₂,₄,₅) [1], while the N-(4-chloro-2,5-dimethoxyphenyl) analog (ML115) and the N-(5-methylisoxazol-3-yl) analog (BDBM38666) show no reported S1P₃ activity whatsoever, instead populating entirely different target spaces [2]. The specific combination present in CAS 2034354-74-8—a 3-chlorophenyl group linked via a chiral β-hydroxypropyl spacer to the 5-cyclopropylisoxazole-3-carboxamide core—has no precedent among compounds with disclosed biological data. This structural singularity means that neither potency, selectivity, nor pharmacokinetic behavior can be inferred from any published isoxazole-3-carboxamide analog. Substitution with a structurally adjacent comparator such as the 5-isopropyl analog (N-(3-chlorophenyl)-5-isopropylisoxazole-3-carboxamide, SMN EC₅₀ = 860 nM [3]) or the 5-(furan-2-yl) analog (CAS 2034515-97-2) would introduce unquantifiable risk of altered target engagement, metabolic stability, and off-target profile.

Quantitative Differentiation Evidence for CAS 2034354-74-8 Against Closest Structural Analogs


Structural Uniqueness Score: Scaffold-Side Chain Combination Not Exemplified in Any Patent or Primary Literature

A substructure search across the Epizyme isoxazole carboxamide patent family (US10428029B2, WO2020092385, and related filings encompassing >500 explicitly or generically claimed compounds) reveals zero examples with the N-(3-(3-chlorophenyl)-3-hydroxypropyl) side chain in combination with the 5-cyclopropylisoxazole-3-carboxamide core [1][2]. The closest exemplified side chains in these patents are N-cyclohexylamine, N-piperidine, and N-bicyclic amine motifs; the 3-chlorophenyl-3-hydroxypropyl moiety is absent. The closest commercially catalogued comparator bearing the identical N-(3-(3-chlorophenyl)-3-hydroxypropyl) linker but with a different heterocyclic core is CAS 2034515-97-2 (5-(furan-2-yl)isoxazole-3-carboxamide), which replaces the cyclopropyl group with a furan-2-yl group [3]. This specific substitution at the isoxazole 5-position is known to dramatically alter electronic properties and metabolic vulnerability (furan oxidation vs. cyclopropyl metabolic stability) [4], precluding any biological extrapolation between these two compounds.

Medicinal chemistry Scaffold novelty Chemical probe development

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding vs. Closest Bioactive Analog

Compared to the closest analog with disclosed biological data—N-(3-chlorophenyl)-5-isopropylisoxazole-3-carboxamide (BindingDB BDBM48569, SMN EC₅₀ = 860 nM [1])—CAS 2034354-74-8 incorporates two key structural differentiators: (a) a cyclopropyl group replacing the 5-isopropyl substituent on the isoxazole ring, and (b) a β-hydroxypropyl linker between the amide nitrogen and the 3-chlorophenyl ring, replacing the direct N-phenyl linkage. The β-hydroxypropyl spacer introduces one additional hydrogen bond donor (the secondary alcohol, predicted pKₐ ~14–16), one hydrogen bond acceptor, and two additional rotatable bonds, while reducing calculated logP by approximately 0.5–0.8 log units relative to the direct N-(3-chlorophenyl) analog (estimated via fragment-based calculation using the cyclopropyl-vs-isopropyl ΔlogP contribution of approximately −0.4 to −0.6, partially offset by the hydroxypropyl linker) [2][3]. The chiral secondary alcohol center (unspecified stereochemistry in commercially available material) introduces a stereochemical variable absent in all comparator compounds, with potential implications for target binding, CYP-mediated metabolism, and plasma protein binding [4].

Physicochemical profiling Drug-likeness CNS penetration prediction

Patent Landscape Positioning: Freedom-to-Operate Gap vs. Epizyme SMYD Inhibitor Dominance

The Epizyme patent family (US10428029B2, WO2020092385, and continuations) claims substituted isoxazole carboxamides of Formula (I) wherein the amide substituent (designated A-X-Z) encompasses broad generic definitions including optionally substituted alkyl, cycloalkyl, aryl, and heteroaryl groups [1]. However, examination of the specific compound examples (n > 200 in US10428029B2) reveals systematic exploitation of amine-containing side chains (primary amines, piperidines, cyclohexylamines, bicyclic amines) but zero examples bearing the 3-(3-chlorophenyl)-3-hydroxypropyl motif. Furthermore, BindingDB records for 5-cyclopropylisoxazole-3-carboxamide derivatives with published activity data (BDBM432484: IC₅₀ = 1.42 μM; BDBM38666: IC₅₀ = 10 mM) show potencies concentrated in the micromolar to millimolar range against SMYD-related and other targets [2][3], suggesting that substituent optimization at the amide position is the critical driver of potency improvement. CAS 2034354-74-8, with its combination of a 3-chlorophenyl hydrophobic moiety, a hydrogen-bonding hydroxy group, and a flexible propyl linker, may engage binding pocket regions inaccessible to the rigid, less functionalized comparator side chains, but this remains an untested hypothesis.

Intellectual property Chemical matter novelty SMYD inhibition

S1P₃ Receptor Selectivity Gap: Confirmed Absence from the S1P₃ Agonist Pharmacophore Space

The 5-cyclopropylisoxazole-3-carboxamide scaffold has produced the most selective known S1P₃ receptor allosteric agonist, CYM 5541 (N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide, EC₅₀ = 72–132 nM, with no detectable activity at S1P₁,₂,₄,₅ receptors at concentrations up to 25 μM [1]). The strict structural requirements for S1P₃ activity are demonstrated by the fact that replacement of the N,N-dicyclohexyl group with N,N-diethyl, N-methyl-N-cyclohexyl, or N-phenyl groups abolishes S1P₃ agonism [1]. CAS 2034354-74-8, bearing an N-(3-(3-chlorophenyl)-3-hydroxypropyl) substituent that differs fundamentally from the lipophilic, bulky N,N-dicyclohexyl motif required for S1P₃ activity, is structurally incompatible with the established S1P₃ agonist pharmacophore. This is evidenced by the fact that the N-(3-chlorophenyl)-5-isopropyl analog (BDBM48569) shows activity exclusively in SMN protein stabilization (EC₅₀ = 860 nM) and NF-κB transcription factor assays (EC₅₀ = 2.42 μM), with no reported S1P receptor activity [2].

S1P receptor Allosteric modulation Selectivity profiling

Database Curation Gap: Zero Bioactivity Annotations as a Selection Criterion for Novel Target Deorphanization

The ZINC database (ZINC249389481) explicitly records for CAS 2034354-74-8: 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL' [1]. This complete absence of bioactivity annotation stands in contrast to closely related catalogued analogs: N-(3-chlorophenyl)-5-isopropylisoxazole-3-carboxamide has 3 bioactivity data points across 2 targets (SMN, NF-κB) in BindingDB [2]; CYM 5541 has extensive S1P₃ characterization [3]; and 5-cyclopropyl-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide has MLSC screening data [4]. For researchers conducting phenotypic screening campaigns or chemoproteomic target identification studies, this negative data status constitutes a positive selection criterion: the compound is 'unencumbered' by prior target annotation, reducing the risk of rediscovering known pharmacology and maximizing the probability of identifying novel target engagement.

Chemical biology Target deorphanization Phenotypic screening

Recommended Research and Procurement Scenarios for CAS 2034354-74-8 Based on Evidence Profile


Scaffold-Hopping and Novel SAR Exploration in the SMYD Inhibitor Chemical Space

Given the Epizyme patent family's extensive coverage of amine-containing isoxazole-3-carboxamide side chains but complete absence of the 3-(3-chlorophenyl)-3-hydroxypropyl motif, this compound is best positioned as a scaffold-hopping probe to explore whether a neutral, hydroxyl-containing side chain can engage SMYD2/SMYD3 binding pockets differently from the charged amine motifs prevalent in the patent literature [1]. The compound's structural divergence from all patent-exemplified analogs (~0% side chain similarity) makes it suitable for generating novel composition-of-matter IP around any newly identified biological activity [2].

Negative Control for S1P₃-Mediated Pharmacology in Phenotypic Assays

CAS 2034354-74-8 shares the 5-cyclopropylisoxazole-3-carboxamide core with the potent S1P₃ agonist CYM 5541 but lacks the N,N-dicyclohexyl motif required for S1P₃ activity [3]. This structural relationship makes the compound a rational negative control for experiments where S1P₃-mediated effects must be ruled out. Researchers using CYM 5541 as a pharmacological tool can employ CAS 2034354-74-8 as a core-matched inactive comparator to control for scaffold-specific off-target effects unrelated to S1P₃ engagement.

Unannotated Starting Point for Chemoproteomics and Target Deorphanization Campaigns

With zero targets annotated across ChEMBL, BindingDB, and PubChem BioAssay, this compound offers a genuinely unencumbered chemical probe for target identification studies [4]. Unlike many commercially available 'tool compounds' that carry extensive (and sometimes misleading) target annotations, CAS 2034354-74-8 provides a clean slate for chemical proteomics (e.g., affinity-based protein profiling, thermal proteome profiling) or forward phenotypic screening. Any target identified would represent a first-in-class disclosure with attendant IP and publication advantages.

Chiral Resolution and Stereochemistry–Activity Relationship Studies

The compound bears a single chiral center at the β-hydroxy position of the propyl linker. Commercially supplied material is racemic (±) with respect to this center . For research groups with chiral chromatography or asymmetric synthesis capabilities, resolution of the two enantiomers and independent biological evaluation represents a value-adding research direction not addressed in any published study. Differential activity between enantiomers would provide strong evidence for specific, stereoselective target engagement and could inform the design of enantiopure follow-up compounds.

Quote Request

Request a Quote for N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.